molecular formula C22H21ClN2O4 B11624689 Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate

Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B11624689
M. Wt: 412.9 g/mol
InChI Key: VXRQARDHQBSKLN-UHFFFAOYSA-N
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Description

3,6-Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl groups and a chlorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The ethyl groups are introduced via Friedel-Crafts alkylation, where the quinoline core reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Amination: The chlorinated aniline moiety is attached through a nucleophilic aromatic substitution reaction, where the quinoline derivative reacts with 3-chloro-2-methylaniline under basic conditions.

  • **E

Properties

Molecular Formula

C22H21ClN2O4

Molecular Weight

412.9 g/mol

IUPAC Name

diethyl 4-(3-chloro-2-methylanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C22H21ClN2O4/c1-4-28-21(26)14-9-10-19-15(11-14)20(16(12-24-19)22(27)29-5-2)25-18-8-6-7-17(23)13(18)3/h6-12H,4-5H2,1-3H3,(H,24,25)

InChI Key

VXRQARDHQBSKLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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